2-Methyl-N-(octan-2-YL)aniline
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Overview
Description
2-Methyl-N-(octan-2-yl)aniline is an organic compound with the molecular formula C15H25N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an octan-2-yl group, and a methyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(octan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-methylaniline with 2-octanone in the presence of a reducing agent. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(octan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Methyl-N-(octan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(octan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of the octan-2-yl group.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen.
Toluidines: Methyl-substituted anilines with different positions of the methyl group on the benzene ring.
Uniqueness
2-Methyl-N-(octan-2-yl)aniline is unique due to the presence of the long alkyl chain (octan-2-yl group), which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
646026-86-0 |
---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2-methyl-N-octan-2-ylaniline |
InChI |
InChI=1S/C15H25N/c1-4-5-6-7-11-14(3)16-15-12-9-8-10-13(15)2/h8-10,12,14,16H,4-7,11H2,1-3H3 |
InChI Key |
ZMFBMWAPLYDVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=CC=C1C |
Origin of Product |
United States |
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